1,3-Diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-one 5,5-dioxide is a heterocyclic compound characterized by a complex fused ring system that includes thieno and imidazole moieties. This compound is notable for its tetrahydro structure, which contributes to its saturation, and the presence of both thione and sulfone functionalities, which enhance its chemical reactivity and potential biological activity. The unique structural features of this compound position it as a candidate for various applications in medicinal chemistry and materials science.
This compound falls under the class of imidazoles and is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It has been explored in scientific research for its role as an enzyme inhibitor and as a ligand in biochemical assays. Its molecular formula is , with a molecular weight of approximately 344.45 g/mol .
The synthesis of 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-one 5,5-dioxide typically involves multi-step processes. A common synthetic route includes:
The molecular structure of 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-one 5,5-dioxide can be represented using various chemical notation systems:
O=S(C[C@@H]1NC2=O)(C[C@H]1N2)=O
InChI=1S/C17H16N2O2S2/c18-17(19)15(20)14-12(16)10-21(14)11-13(22)9-8-7-6-5(9)4-3/h5-8,10-11H,1-4H2,(H2,18,19)/t10-,11+
This structure reveals the presence of a thieno ring fused with an imidazole ring, along with two phenyl substituents at the 1 and 3 positions. The molecule also contains two sulfonyl groups that contribute to its chemical reactivity .
The compound's reactivity profile includes:
The specific pathways depend on the target enzyme or biological system being studied .
The mechanism of action of 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-one 5,5-dioxide primarily involves its interaction with biological targets:
These interactions suggest potential pathways for therapeutic effects in conditions where enzyme inhibition is beneficial .
The physical properties of 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-one 5,5-dioxide include:
Chemical properties include:
These properties make it suitable for applications in both research and industry .
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1